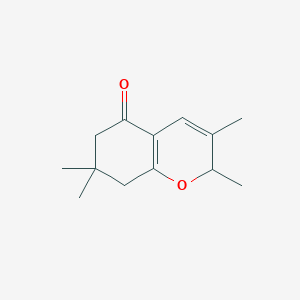
2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one is a synthetic organic compound known for its unique structural properties and applications. This compound belongs to the class of benzopyrans, which are characterized by a fused benzene and pyran ring system. It is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
The synthesis of 2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where myrcene reacts with 3-methyl-3-penten-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction produces a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid to yield the final product .
Analyse Des Réactions Chimiques
2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or hydroxyl groups are introduced.
Applications De Recherche Scientifique
2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or scavenging of free radicals.
Comparaison Avec Des Composés Similaires
2,3,7,7-Tetramethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one can be compared with other similar compounds, such as:
2,5,5,8a-Tetramethyl-6,7,8,8a-tetrahydro-5H-chromen-8-ol: This compound has a similar structure but differs in its functional groups and reactivity.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Another structurally related compound used in different applications.
Naphthalene, 1,2,3,4-tetrahydro-2,2,5,7-tetramethyl-: This compound shares some structural similarities but has distinct chemical properties.
Propriétés
Numéro CAS |
492450-54-1 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2,3,7,7-tetramethyl-6,8-dihydro-2H-chromen-5-one |
InChI |
InChI=1S/C13H18O2/c1-8-5-10-11(14)6-13(3,4)7-12(10)15-9(8)2/h5,9H,6-7H2,1-4H3 |
Clé InChI |
GBVBCRHQKCTYHV-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=CC2=C(O1)CC(CC2=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


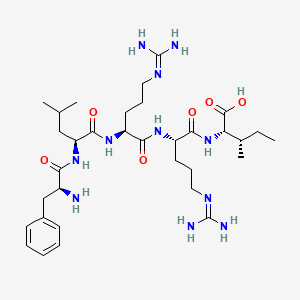
![3-[4-(Tetradecylselanyl)phenyl]thiophene](/img/structure/B14252956.png)
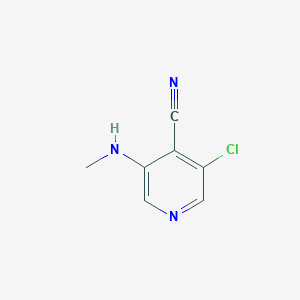
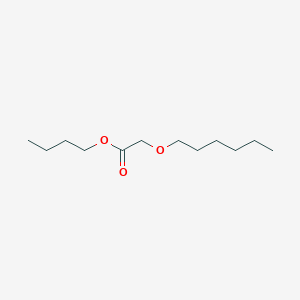
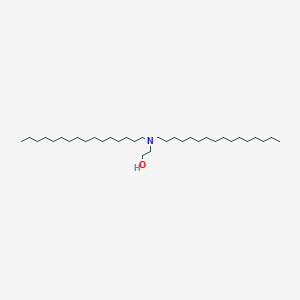
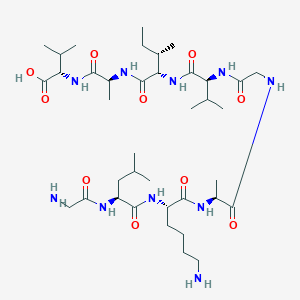
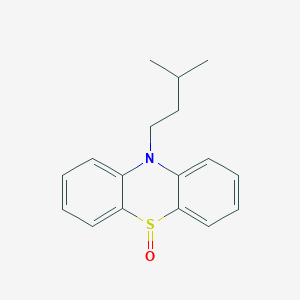
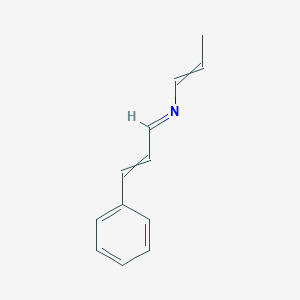
![Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14253005.png)
![dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate](/img/structure/B14253009.png)
![Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]-](/img/structure/B14253017.png)
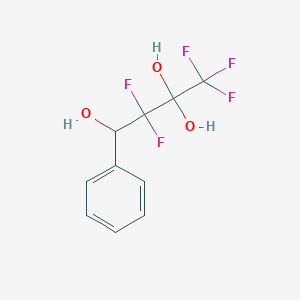
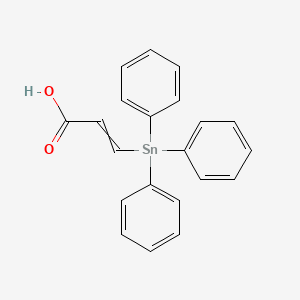
![Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14253027.png)
